REACTION_CXSMILES
|
[ClH:1].[CH2:2]([C:6]1[N:10]([CH2:11][C:12]2[CH:17]=[CH:16][C:15]([C:18]3[CH:23]=[CH:22][CH:21]=[CH:20][C:19]=3[CH:24]3[N:28](C)[N:27](C4C=CC=CC=4)[N:26](C4C=CC=CC=4)[N:25]3C3C=CC=CC=3)=[CH:14][CH:13]=2)[C:9](=[O:48])[C:8]2([CH2:52][CH2:51][CH2:50][CH2:49]2)[N:7]=1)[CH2:3][CH2:4][CH3:5].BrCC1C=CC(C2C=CC=CC=2C2N(C(C3C=CC=CC=3)(C3C=CC=CC=3)C3C=CC=CC=3)N=NN=2)=CC=1.C(C1NC(=O)C2(CCCC2)N=1)CCC.Cl>O.C1(C)C=CC=CC=1>[CH3:5][CH2:4][CH2:3][CH2:2][C:6]1[N:10]([CH2:11][C:12]2[CH:17]=[CH:16][C:15]([C:18]3[C:19]([C:24]4[N:25]=[N:26][NH:27][N:28]=4)=[CH:20][CH:21]=[CH:22][CH:23]=3)=[CH:14][CH:13]=2)[C:9](=[O:48])[C:8]2([CH2:49][CH2:50][CH2:51][CH2:52]2)[N:7]=1.[ClH:1] |f:0.1,7.8|
|
Name
|
2n-butyl-3-[2′(triphenyl methyl tetrazol-5yl)-biphenyl-4-yl-methyl]-1,3-diazaspiro[4,4]non-1-en-4-one hydrochloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.C(CCC)C1=NC2(C(N1CC1=CC=C(C=C1)C1=C(C=CC=C1)C1N(N(N(N1C)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1)=O)CCCC2
|
Name
|
( IV )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCC1=CC=C(C=C1)C1=C(C=CC=C1)C1=NN=NN1C(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
( III )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)C1=NC2(C(N1)=O)CCCC2
|
Name
|
( II )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
hydrocarbon
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
( II )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( III )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
stirred at about 55° C. for 40 minutes to 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A synthetic one-pot process as provided by the present invention
|
Type
|
CUSTOM
|
Details
|
is preferably carried out at a temperature from about 20° C. to about 95° C., preferably at about 85° C
|
Type
|
CUSTOM
|
Details
|
is about 90° C.
|
Type
|
CUSTOM
|
Details
|
a reaction time of between about 1 and 2 hours
|
Type
|
CUSTOM
|
Details
|
The reaction
|
Type
|
CUSTOM
|
Details
|
After reaction completion
|
Type
|
CUSTOM
|
Details
|
the aqueous layer, if present, is separated
|
Type
|
WASH
|
Details
|
the reaction mass is washed with water
|
Type
|
CUSTOM
|
Details
|
the layers are separated
|
Type
|
ADDITION
|
Details
|
A suitable acid, such as HCl (4N) is added to the reaction mass
|
Type
|
CUSTOM
|
Details
|
The reaction
|
Type
|
CUSTOM
|
Details
|
after reaction completion
|
Type
|
FILTRATION
|
Details
|
the product can be filtered
|
Type
|
FILTRATION
|
Details
|
Upon filtration
|
Type
|
WASH
|
Details
|
the product is washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5.Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |